tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The compound’s interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes within cells .
Cellular Effects
The effects of tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate on cellular processes are profound. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound can also induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These molecular interactions result in the modulation of various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways effectively. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and flavin-containing monooxygenases, which are essential for the oxidative metabolism of xenobiotics. The compound’s involvement in these pathways can lead to changes in metabolic flux and alterations in metabolite levels .
Transport and Distribution
Within cells and tissues, tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4’-piperidine]-1’-carboxylate is critical for its activity and function. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes. Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, ensuring its effective participation in cellular functions .
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-4,1-benzoxazepine-5,4'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-10-8-18(9-11-20)13-6-4-5-7-14(13)19-15(21)12-23-18/h4-7H,8-12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHHKBWOLBQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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